molecular formula C9H12N2O2 B6437133 4-methyl-6-[(oxetan-2-yl)methoxy]pyrimidine CAS No. 2548985-58-4

4-methyl-6-[(oxetan-2-yl)methoxy]pyrimidine

Cat. No.: B6437133
CAS No.: 2548985-58-4
M. Wt: 180.20 g/mol
InChI Key: XHVZBIDLMUYLHE-UHFFFAOYSA-N
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Description

4-methyl-6-[(oxetan-2-yl)methoxy]pyrimidine is a synthetic pyrimidine derivative intended for research and development purposes. Pyrimidines are a structurally significant class of heterocyclic compounds that serve as key scaffolds in medicinal chemistry . The specific substitution pattern on this compound, featuring a 4-methyl group and an oxetane-containing alkoxy side chain, is designed to modulate its physicochemical properties and biological interactions, making it a valuable intermediate for constructing more complex molecules. Researchers can utilize this compound as a core building block in the synthesis of novel trisubstituted pyrimidine derivatives, which have shown promising biological activities in scientific studies, including antiamoebic properties . The oxetane moiety, a saturated oxygen heterocycle, is of particular interest in contemporary drug discovery for its potential to influence a compound's metabolic stability, solubility, and conformational profile. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the compound's suitability for specific experimental objectives.

Properties

IUPAC Name

4-methyl-6-(oxetan-2-ylmethoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-7-4-9(11-6-10-7)13-5-8-2-3-12-8/h4,6,8H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHVZBIDLMUYLHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)OCC2CCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Activation of the Pyrimidine Hydroxyl Group

The 6-hydroxy group of 4-methylpyrimidin-6-ol is activated via tosylation using p-toluenesulfonyl chloride (TsCl) in the presence of a base such as triethylamine (Et3_3N). This step converts the hydroxyl group into a tosylate, a superior leaving group for subsequent substitution reactions. For example, in analogous syntheses, tosylation proceeds efficiently in dichloromethane (DCM) at 0–25°C, yielding the tosylated intermediate in >85% yield.

Nucleophilic Displacement with Oxetan-2-ylmethanol

The tosylated pyrimidine is then reacted with oxetan-2-ylmethanol under strongly basic conditions. Potassium tert-butoxide (KO* t*Bu) in dimethyl sulfoxide (DMSO) at elevated temperatures (130°C) facilitates the displacement reaction. This method mirrors the synthesis of ciprofloxacin oxetane analogues, where similar conditions afforded a 68% yield. The reaction mechanism proceeds via an SN_N2 pathway, with the oxetane’s methanol oxygen acting as the nucleophile (Scheme 1).

Reaction Conditions and Yield Analysis

ParameterValue/Detail
BaseKO* t*Bu (2.0 equiv)
SolventDMSO
Temperature130°C
Reaction Time12–24 hours
Yield68% (analogous system)

Cyclization of Diol Precursors to Form the Oxetane Ring

An alternative route involves pre-forming the oxetane ring and subsequently coupling it to the pyrimidine. This approach is advantageous when the oxetane moiety requires specific stereochemical control.

Synthesis of Oxetan-2-ylmethanol

Oxetan-2-ylmethanol is synthesized from tribromopentaerythritol via a two-step process:

  • Monotosylation : Selective tosylation of the primary alcohol using TsCl in pyridine yields the monotosylated intermediate.

  • Cyclization : Treatment with potassium carbonate (K2_2CO3_3) in methanol induces intramolecular etherification, forming the oxetane ring. This method, adapted from spirocyclic oxetane syntheses, achieves yields of 70–83% depending on substituents.

Coupling to the Pyrimidine Core

The oxetane methanol is then coupled to 4-methylpyrimidin-6-ol using Mitsunobu conditions (diethyl azodicarboxylate, DEAD; triphenylphosphine, PPh3_3) in tetrahydrofuran (THF). This method avoids harsh bases and preserves stereochemistry, with reported yields of 75–80% for analogous systems.

Alternative Routes: Reductive Amination and Functional Group Interconversion

Reductive Amination for Oxetane-Pyrimidine Linkage

In cases where the oxetane bears an amino group, reductive amination with a pyrimidine aldehyde derivative offers a viable pathway. For example, oxetan-2-ylmethylamine can react with 4-methylpyrimidine-6-carbaldehyde in the presence of sodium cyanoborohydride (NaBH3_3CN) to form the desired product. However, this method is less common due to the challenges in synthesizing stable oxetane amines.

Functional Group Interconversion

Intermediate oxetane carboxylic acids (e.g., oxetane-2-carboxylic acid) can be converted to the corresponding alcohol via reduction with lithium aluminum hydride (LiAlH4_4). Subsequent etherification with the pyrimidine hydroxyl group follows standard Williamson protocols.

Optimization and Challenges in Synthesis

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

  • Polar Aprotic Solvents : DMSO and DMF enhance nucleophilicity but may require high temperatures.

  • Bases : KO* t*Bu and NaH provide strong deprotonation but risk side reactions with sensitive substrates.

Stereochemical Considerations

The configuration of the oxetane’s methoxy group influences biological activity. Enantioenriched oxetanes, synthesized via asymmetric epoxidation or chiral catalysts, are preferred for pharmaceutical applications. For instance, Carreira’s method using chiral sulfoxonium ylides achieves enantiomeric excess (ee) >98%.

Yield Comparison of Key Methods

MethodYield (%)Key Advantage
Williamson Etherification68Scalability
Cyclization70–83Stereochemical control
Mitsunobu Coupling75–80Mild conditions

Chemical Reactions Analysis

Chemical Reactions of Pyrimidine Derivatives

Pyrimidine derivatives can undergo several chemical reactions, including nucleophilic substitution, electrophilic substitution, and cycloaddition reactions. The presence of electron-donating or electron-withdrawing groups significantly influences their reactivity .

Nucleophilic Substitution

Nucleophilic substitution is common in pyrimidines, especially when electron-withdrawing groups like chlorine are present. For example, 4,6-dichloropyrimidines are highly reactive and can undergo substitution reactions in the presence of a base like triethylamine .

Electrophilic Substitution

Electrophilic substitution in pyrimidines is less common due to their electron-deficient nature but can occur under specific conditions, such as with strong electrophiles.

Potential Chemical Reactions of 4-Methyl-6-[(oxetan-2-yl)methoxy]pyrimidine

Given the structure of This compound , potential chemical reactions could include:

  • Nucleophilic Substitution : The methoxy group attached to the oxetane ring might be susceptible to nucleophilic substitution, especially if activated by electron-withdrawing groups.

  • Ring-Opening Reactions : The oxetane ring could undergo ring-opening reactions under acidic or basic conditions, potentially leading to the formation of new functional groups.

Biological Activities of Related Compounds

Pyrimidine derivatives often exhibit significant biological activities. For instance, 4-methyl-6-morpholinopyrimidine derivatives have shown anticancer properties by inducing apoptosis in cancer cells . While specific biological data for This compound is lacking, its structural similarity to other biologically active pyrimidines suggests potential therapeutic applications.

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrimidine ring substituted with a methyl group and an oxetane moiety. The presence of the oxetane ring enhances the compound's polarity and may contribute to its solubility and bioavailability, making it a promising candidate for pharmaceutical development.

Antitumor Activity

Recent studies have indicated that derivatives of pyrimidine compounds, including 4-methyl-6-[(oxetan-2-yl)methoxy]pyrimidine, exhibit significant antitumor properties. The mechanism of action is believed to involve the inhibition of specific enzymes or receptors critical for tumor growth and proliferation.

Case Study:
In vitro studies have demonstrated that similar pyrimidine derivatives inhibit various tumor cell lines, suggesting that this compound could be developed into an effective anticancer agent. The unique structure may enhance its interaction with biological targets involved in cancer pathways.

Antimicrobial Activity

The compound has also shown notable antimicrobial properties, particularly against Gram-positive bacteria. Preliminary tests indicate that it can inhibit the growth of various bacterial strains.

Comparison with Other Compounds:
When compared to other pyrimidine derivatives, this compound's unique structure may contribute to enhanced efficacy against resistant bacterial strains.

Synthesis and Chemical Reactions

The synthesis of this compound can involve various chemical reactions, including:

  • Substitution Reactions: The methyl group can be substituted with other functional groups through nucleophilic substitution.
  • Oxidation: Potential oxidation reactions can convert functional groups into sulfoxides or sulfones.

Common Reagents:
Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used in the synthesis process.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Preliminary findings suggest:

PropertyValue
SolubilityModerate
BioavailabilityHigh
MetabolismHepatic
ToxicityLow (preliminary)

These properties indicate a favorable profile for further development in clinical settings.

Computational Predictions

In silico studies utilizing computational models have been employed to predict the biological activity of this compound based on its chemical structure. These studies suggest favorable absorption, distribution, metabolism, and excretion (ADME) characteristics essential for drug development.

Biological Activity Predictions:
Virtual screening indicates potential activities including antidiabetic and antihypertensive effects, aligning with findings from structural activity relationship (SAR) studies.

Mechanism of Action

The mechanism of action of 4-methyl-6-[(oxetan-2-yl)methoxy]pyrimidine involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The oxetane ring can influence the compound’s physicochemical properties, affecting its bioavailability and metabolic stability .

Comparison with Similar Compounds

Substituent Effects at Position 4

  • Methyl Group (Target Compound) : The methyl group at position 4 is a simple alkyl substituent, contributing moderate hydrophobicity. In pyrido[2,3-d]pyrimidines, a methoxy group at C-5 (analogous to position 4 in pyrimidines) was critical for anti-proliferative activity, with removal leading to loss of activity (IC50 >40 µM vs. 6.9 µM for the methoxy derivative) .
  • Methoxy and Halogen Groups : In dihydropyrimidines, a 4-fluoro-3-methylphenyl group at position 4 enhanced anti-inflammatory and analgesic activities, outperforming methoxy or hydroxyl derivatives .

Substituent Effects at Position 6

  • Trifluoromethyl and Halogens: In 4-phenyl-6-trifluoromethyl-2-aminopyrimidines, the trifluoromethyl group at position 6 conferred potent fungicidal activity, likely due to its electron-withdrawing nature and lipophilicity . Halogenated derivatives (e.g., 4-chlorophenyl at position 6) in dihydropyrimidines showed superior anti-inflammatory activity (comparable to diclofenac) due to increased lipophilicity and stability .
  • Aryl and Heteroaryl Groups: Thieno[2,3-d]pyrimidines with electron-withdrawing groups (e.g., nitro, CF3) at position 6 exhibited enhanced antifungal activity, while methoxy or methyl groups reduced efficacy .

Electronic and Steric Considerations

  • Electron-Donating vs. Withdrawing Groups : Methoxy groups (electron-donating) at position 6 in pyrido[2,3-d]pyrimidines improved anti-proliferative activity, whereas carbonyl groups (electron-withdrawing) diminished potency . Conversely, trifluoromethyl and nitro groups (electron-withdrawing) in other scaffolds enhanced fungicidal and antimicrobial activities .
  • In furo[2,3-d]pyrimidines, methoxy groups at position 2' formed van der Waals contacts with enzyme residues, suggesting that the oxetane’s bulk may similarly influence target engagement .

Data Table: Key Structural and Functional Comparisons

Compound Class Position 4 Substituent Position 6 Substituent Biological Activity (IC50/EC50) Key Reference
4-Methyl-6-[(oxetan-2-yl)methoxy]pyrimidine Methyl Oxetan-2-ylmethoxy Not reported Target
Pyrido[2,3-d]pyrimidine Methoxy (C-5) Benzyl 6.9 µM (anti-proliferative)
4-Phenyl-6-trifluoromethyl-2-aminopyrimidine Phenyl Trifluoromethyl Active vs. B. cinerea
Dihydropyrimidine (Compound 2g) 4-Fluoro-3-methylphenyl 4-Chlorophenyl Anti-inflammatory (≈Diclofenac)
Thieno[2,3-d]pyrimidine 1,2,4-Triazole Nitro/CF3 Antifungal (superior to Ketoconazole)

Biological Activity

4-methyl-6-[(oxetan-2-yl)methoxy]pyrimidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of the Enhancer of Zeste Homolog 2 (EZH2). This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, and relevant case studies.

Target Enzyme

The primary target of this compound is EZH2 , a key enzyme involved in histone methylation. By inhibiting EZH2, this compound affects various biochemical pathways related to gene expression and cellular proliferation.

Mode of Action

The compound acts as an inhibitor of EZH2, leading to a reduction in levels of trimethylation on histone H3 at lysine 27 (H3K27me3). This modification is crucial for gene silencing and cellular differentiation processes. The inhibition results in the reactivation of tumor suppressor genes that are typically silenced in cancer cells .

Biochemical Pathways

The inhibition of EZH2 by this compound disrupts the histone methylation pathways , which are pivotal in regulating chromatin structure and function. This action can lead to altered gene expression profiles that may inhibit tumor growth and promote apoptosis in cancer cells .

Pharmacokinetics

Pharmacokinetic studies have shown that this compound has been optimized for oral bioavailability , making it suitable for therapeutic applications. The compound exhibits favorable absorption characteristics and metabolic stability, which are essential for effective drug development .

Anti-Cancer Activity

Research indicates that this compound has significant anti-cancer properties due to its ability to inhibit EZH2. In vitro studies have demonstrated that this compound can reduce cell viability in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Inflammatory Response Modulation

In addition to its anti-cancer effects, this compound has shown promise in modulating inflammatory responses. Studies have indicated that derivatives with similar structures exhibit anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, which are critical mediators in the inflammatory process .

Table 1: Biological Activity Summary

Activity TypeMechanismReference
EZH2 InhibitionReduces H3K27me3 levels
Anti-CancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits COX enzymes

Case Study 1: EZH2 Inhibition in Cancer Therapy

In a recent study, researchers evaluated the efficacy of this compound in various cancer models. The results indicated a dose-dependent reduction in tumor growth, highlighting the compound's potential as a therapeutic agent against malignancies characterized by high EZH2 expression.

Case Study 2: Inflammatory Disease Models

Another study focused on the anti-inflammatory properties of similar pyrimidine derivatives. The compounds were tested using carrageenan-induced paw edema models, demonstrating significant reductions in inflammation markers compared to control treatments. This suggests that modifications to the oxetane structure can enhance therapeutic effects against inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for synthesizing 4-methyl-6-[(oxetan-2-yl)methoxy]pyrimidine, and how do reaction conditions impact efficiency?

  • Methodological Answer : Common routes involve nucleophilic substitution or coupling reactions. For example, Oxone® in dioxane/water or methanol under reflux can oxidize intermediates to form pyrimidine derivatives . Reaction parameters like solvent polarity (e.g., dioxane vs. methanol) and temperature significantly influence yield and purity. Catalytic systems (e.g., sodium methoxide) are critical for cyclization steps, as seen in analogous pyrimidine syntheses . Monitoring via TLC or HPLC is recommended to optimize reaction progress.

Q. How is the molecular conformation and crystal structure of this compound characterized in solid-state studies?

  • Methodological Answer : X-ray crystallography is the gold standard. For pyrimidine derivatives, puckering analysis (Cremer-Pople parameters) quantifies ring conformations, while hydrogen-bonding networks (N–H⋯O/S interactions) are mapped using graph-set analysis . Substituent orientation (e.g., oxetan-2-yl methoxy group) can be assessed via dihedral angles between aromatic and heterocyclic planes .

Q. What analytical techniques validate the purity and structural integrity of this compound?

  • Methodological Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm substituent positions and electronic environments.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
  • HPLC : Reverse-phase chromatography with UV detection ensures purity (>95%).
    Cross-referencing with computational predictions (DFT for NMR shifts) resolves ambiguities .

Advanced Research Questions

Q. How can researchers design in vitro assays to evaluate the biological activity of this compound, considering structural analogs?

  • Methodological Answer : Based on pyrimidine derivatives with anti-inflammatory or analgesic properties , design cell-based assays (e.g., COX-2 inhibition or cytokine modulation). Use structure-activity relationship (SAR) studies to compare substituent effects (e.g., oxetan-2-yl vs. aryl groups). Dose-response curves and IC50_{50} values should be validated with positive controls (e.g., ibuprofen for anti-inflammatory assays) .

Q. What strategies resolve discrepancies between experimental spectroscopic data and computational predictions?

  • Methodological Answer :

  • Cross-Validation : Combine X-ray crystallography (for solid-state conformation) with solution-state NMR to assess dynamic effects .
  • Computational Adjustments : Refine DFT parameters (e.g., solvent models, basis sets) to align with experimental conditions.
  • Dynamic NMR : Probe tautomerism or rotational barriers in the oxetan-2-yl methoxy group under variable temperatures .

Q. How should reaction parameters be systematically varied to optimize synthetic yield?

  • Methodological Answer : Use Design of Experiments (DoE) to test variables:

  • Solvent Systems : Polar aprotic (DMF) vs. protic (methanol) solvents for nucleophilic substitutions .
  • Catalysts : Screen Lewis acids (e.g., ZnCl2_2) or bases (e.g., NaOMe) for cyclization efficiency .
  • Temperature : Reflux vs. microwave-assisted synthesis to reduce reaction time.
    Analytical monitoring (e.g., in situ IR) identifies intermediates and side products .

Q. How does the electronic environment of the oxetan-2-yl methoxy group influence reactivity and stability under varying pH conditions?

  • Methodological Answer :

  • pH-Dependent Stability : Perform accelerated degradation studies (e.g., 0.1 M HCl/NaOH) with HPLC tracking. The oxetane ring’s strain may enhance hydrolytic susceptibility compared to linear alkoxy groups.
  • Electron Density Mapping : Use Hammett constants to predict substituent effects on pyrimidine ring electrophilicity. Comparative studies with 6-methoxy or 6-phenoxy analogs highlight steric and electronic contributions .

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